Metcaraphen hydrochloride

CAS No.: 1950-31-8

Cat. No.: VC1581101

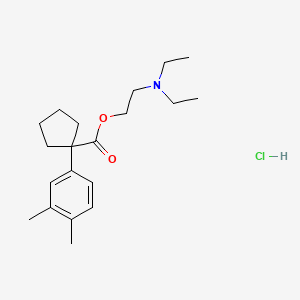

Molecular Formula: C20H32ClNO2

Molecular Weight: 353.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1950-31-8 |

|---|---|

| Molecular Formula | C20H32ClNO2 |

| Molecular Weight | 353.9 g/mol |

| IUPAC Name | 2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C20H31NO2.ClH/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18;/h9-10,15H,5-8,11-14H2,1-4H3;1H |

| Standard InChI Key | JVJUWEFOGFCHKR-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl |

| Canonical SMILES | CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl |

Introduction

Chemical Structure and Properties

Metcaraphen hydrochloride is the hydrochloride salt of metcaraphen, chemically identified as 2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate hydrochloride. It belongs to a class of stimulant medications with structural similarities to methylphenidate, though with distinctive chemical features that influence its pharmacological profile.

Physicochemical Properties

The compound exhibits specific physicochemical characteristics that contribute to its pharmaceutical efficacy. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Metcaraphen Hydrochloride

Structural Identifiers

For research and database identification purposes, Metcaraphen hydrochloride can be referenced using several structural identifiers as outlined in Table 2.

Table 2: Structural Identifiers for Metcaraphen Hydrochloride

| Identifier Type | Value | Source |

|---|---|---|

| InChI Key | JVJUWEFOGFCHKR-UHFFFAOYSA-N | |

| SMILES Code | Cl.CCN(CC)CCOC(=O)C1(CCCC1)c2ccc(C)c(C)c2 | |

| PubChem CID | 121564 | |

| Parent Compound CID | 120739 (Metcaraphen) |

Pharmacology and Mechanism of Action

Metcaraphen hydrochloride functions primarily as a central nervous system stimulant, with its therapeutic efficacy derived from specific interactions with neurotransmitter systems in the brain.

Neurotransmitter Modulation

The compound exerts its primary pharmacological effects through modulation of key neurotransmitters:

-

It modulates neurotransmitter levels in the brain, particularly norepinephrine and dopamine

-

This neurotransmitter modulation enhances focus and reduces impulsivity in individuals diagnosed with attention deficit hyperactivity disorder

-

The mechanism shares similarities with methylphenidate, though with distinct pharmacodynamic properties

Clinical Applications

Primary Therapeutic Use

Metcaraphen hydrochloride is primarily used in clinical settings for the treatment of attention deficit hyperactivity disorder (ADHD). Its efficacy in enhancing focus and reducing impulsivity makes it a valuable therapeutic agent for patients struggling with this condition, providing symptomatic relief through its modulation of key neurotransmitter systems.

Research into Expanded Applications

Research into potential applications extends to other neuropsychiatric disorders where modulation of norepinephrine and dopamine may be beneficial. These investigations represent potential future directions for the clinical utilization of this compound beyond its primary indication.

Pharmacokinetics

Solubility and Absorption

The hydrochloride salt form of Metcaraphen provides enhanced pharmaceutical properties compared to the free base:

-

The presence of hydrochloric acid enhances the compound's solubility in aqueous solutions

-

This improved solubility facilitates absorption when administered orally

-

The salt form provides greater stability for pharmaceutical formulations

Synthesis and Manufacturing

Chemical Synthesis

While specific detailed synthetic routes for Metcaraphen hydrochloride are proprietary or less documented in public literature, the general approach likely resembles that used for structurally similar compounds. The synthesis typically involves several steps:

-

Formation of key intermediates

-

Conversion of these intermediates into the parent compound (Metcaraphen)

-

Formation of the hydrochloride salt to enhance solubility and stability

Manufacturing Considerations

The manufacturing process for pharmaceutical-grade Metcaraphen hydrochloride requires stringent quality control to ensure purity exceeding 98% . The solid powder formulation provides stability advantages for long-term storage and pharmaceutical processing.

Structural Relationship to Parent Compound

Metcaraphen hydrochloride is derived from its parent compound, Metcaraphen, through salt formation. The parent compound has the following properties:

Table 3: Properties of Parent Compound (Metcaraphen)

The addition of hydrochloride to form the salt provides enhanced pharmaceutical properties including improved solubility and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume